molecular formula C10H10BrN3O2S B2665077 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 919211-74-8

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2665077
CAS No.: 919211-74-8
M. Wt: 316.17
InChI Key: WUVJSRXFNWDYTN-UHFFFAOYSA-N
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Description

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with a bromine atom and a thiadiazole ring. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide include:

    5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: This compound has a similar structure but with a methyl group instead of a propan-2-yl group.

  • **5-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)

Properties

IUPAC Name

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2S/c1-5(2)9-13-14-10(17-9)12-8(15)6-3-4-7(11)16-6/h3-5H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVJSRXFNWDYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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